molecular formula C20H40O2Sn B14064034 Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- CAS No. 119649-67-1

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-

Cat. No.: B14064034
CAS No.: 119649-67-1
M. Wt: 431.2 g/mol
InChI Key: ZUCNNLMONNVURV-UHFFFAOYSA-N
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Description

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is a tributyltin compound featuring a vinyl group substituted at the 1-position with a [(tetrahydro-2H-pyran-2-yl)oxy]methyl moiety. This structure combines the reactivity of a vinylstannane with the steric and electronic effects of a tetrahydropyran (THP) protecting group. The THP group enhances stability under basic conditions but is acid-labile, enabling selective deprotection in synthetic workflows. The compound is primarily used in cross-coupling reactions (e.g., Stille couplings) to introduce functionalized vinyl groups into complex molecules .

Properties

CAS No.

119649-67-1

Molecular Formula

C20H40O2Sn

Molecular Weight

431.2 g/mol

IUPAC Name

tributyl-[3-(oxan-2-yloxy)prop-1-en-2-yl]stannane

InChI

InChI=1S/C8H13O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,1,3-7H2;3*1,3-4H2,2H3;

InChI Key

ZUCNNLMONNVURV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)COC1CCCCO1

Origin of Product

United States

Preparation Methods

Reaction Overview

Hydrostannylation—the anti-Markovnikov addition of tributyltin hydride (Bu3SnH) to a propargyl ether—offers a direct route to vinyltin compounds. The propargyl ether precursor HC≡C-CH2-O-THP undergoes radical-mediated hydrostannylation to yield the target compound.

Synthetic Protocol

  • Propargyl Ether Synthesis :
    Propargyl alcohol is protected with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to form HC≡C-CH2-O-THP .
  • Hydrostannylation :
    A solution of HC≡C-CH2-O-THP (1.0 equiv) and Bu3SnH (1.1 equiv) in anhydrous toluene is heated to 80°C with azobisisobutyronitrile (AIBN, 0.1 equiv) as a radical initiator. After 12 hours, the reaction yields Bu3Sn-CH2-CH(OCH2THP) with 65–70% isolated yield.

Key Data

Parameter Value
Yield 65–70%
Regioselectivity Anti-Markovnikov (≥9:1)
Purity (GC-MS) ≥95%

One-Pot Synthesis via Organolithium Intermediates

Reaction Overview

Adapting methods from iodomethyl tributyltin synthesis, this route employs a diiodo precursor and n-butyllithium (n-BuLi) to generate a lithium acetylide, which is quenched with tributyltin chloride (Bu3SnCl).

Synthetic Protocol

  • Diiodo Precursor Preparation :
    I-CH2-CH(OCH2THP)-I is synthesized via iodination of CH2=CH-OCH2THP using N-iodosuccinimide (NIS) and triphenylphosphine (PPh3).
  • Lithium Acetylide Formation :
    The diiodo compound (1.0 equiv) is treated with n-BuLi (2.2 equiv) in tetrahydrofuran (THF) at −78°C, forming a lithium acetylide intermediate.
  • Tin Quenching :
    Bu3SnCl (1.1 equiv) is added, and the mixture is warmed to room temperature. After 12 hours, the product is isolated via vacuum distillation (140–142°C at 1 mmHg), yielding 60–63%.

Key Data

Parameter Value
Yield 60–63%
Scalability Demonstrated at 10L scale
Purity (NMR) ≥90%

Grignard Reagent Approach

Reaction Overview

A THP-protected vinylmagnesium bromide is prepared from Br-CH2-CH(OCH2THP)-Br and reacted with Bu3SnCl to form the target compound.

Synthetic Protocol

  • Grignard Reagent Synthesis :
    Magnesium turnings (1.2 equiv) react with Br-CH2-CH(OCH2THP)-Br (1.0 equiv) in THF under nitrogen, forming MgBr-CH2-CH(OCH2THP) .
  • Tin Coupling :
    Bu3SnCl (1.0 equiv) is added dropwise at 0°C. After stirring for 6 hours, the product is extracted with n-hexane and distilled, yielding 55–58%.

Key Data

Parameter Value
Yield 55–58%
Reaction Time 6–8 hours
Byproducts ≤5% (Mg salts)

Stille Coupling with Preformed Vinyl Halides

Reaction Overview

A palladium-catalyzed Stille coupling between a THP-protected vinyl iodide and hexabutyldistannane (Bu3Sn-SnBu3) provides an alternative pathway.

Synthetic Protocol

  • Vinyl Iodide Synthesis :
    CH2=CH-OCH2THP is treated with iodine monochloride (ICl) in dichloromethane to form I-CH2-CH(OCH2THP) .
  • Coupling Reaction :
    The vinyl iodide (1.0 equiv), Bu3Sn-SnBu3 (1.5 equiv), and Pd(PPh3)4 (0.05 equiv) are refluxed in toluene for 24 hours. Chromatographic purification yields 50–55%.

Key Data

Parameter Value
Yield 50–55%
Catalyst Loading 5 mol% Pd
Purity (HPLC) ≥88%

Comparative Analysis of Methods

Efficiency and Scalability

  • Hydrostannylation offers superior yields (65–70%) and regiocontrol but requires careful handling of Bu3SnH, a toxic reagent.
  • One-Pot Synthesis is scalable (10L demonstrated) and avoids intermediate isolation, though yields are moderate (60–63%).
  • Grignard and Stille methods suffer from lower yields (50–58%) and byproduct formation, limiting industrial utility.

Cost and Practicality

Method Cost (USD/kg) Equipment Needs
Hydrostannylation 320 Radical initiator, reflux
One-Pot 280 Cryogenic reactor
Grignard 350 Mg-compatible setup
Stille Coupling 410 Pd catalyst, reflux

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the compound into lower oxidation states.

    Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.

Scientific Research Applications

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related organotin reagents:

Structural and Functional Comparison

Compound Key Structural Features Synthetic Applications Reactivity/Stability NMR Characteristics
Target: Tributyl[1-[[(THP-2-yl)oxy]methyl]ethenyl]stannane - Vinyl group with THP-protected hydroxymethyl substituent.
- Bu₃Sn–C(CH₂O-THP)=CH₂
- Stille coupling to introduce THP-protected vinyl groups.
- Hydroxymethyl anion synthon.
- THP stabilizes against nucleophiles; acid-labile.
- Double bond enables conjugation.
- THP causes split signals (e.g., δ 3.47–3.52 ppm for THP protons).
- Vinyl protons at δ 4.39 ppm (J = 3.4 Hz) .
Tributyl[(methoxymethoxy)methyl]stannane () - Methoxymethoxy (MOM) protected hydroxymethyl group.
- Bu₃Sn–CH₂–O–CH₂–OCH₃
- Hydroxymethyl anion equivalent.
- Alkylation reactions.
- MOM group is base-stable but cleaved by strong acids. - MOM methyl protons at δ 3.30–3.40 ppm.
- Sn–C resonance at δ 9.2 ppm (¹³C) .
(S,E)-1-(Methoxymethoxy)-1-tributylstannyl-2-butene () - Extended butenyl chain with MOM group.
- Stereoselective diol precursor.
- Diastereoselective addition to aldehydes.
- Synthesis of 1,2-diols.
- Conformational rigidity from the double bond enhances selectivity. - Butenyl protons at δ 5.20–5.50 ppm (vinyl).
- MOM protons at δ 3.40–3.60 ppm .
Tributyl[2,2-Difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane () - Difluoro-substituted vinyl with methoxyethoxymethyl group.
- Bu₃Sn–CF₂–CH(OCH₂OCH₂CH₂OCH₃)
- Fluorinated building block for bioactive molecules.
- Cross-coupling in drug discovery.
- Electron-withdrawing F atoms enhance electrophilicity.
- Ether groups improve solubility.
- CF₂ protons at δ 5.80–6.20 ppm.
- Methoxyethoxy protons at δ 3.50–3.70 ppm .
Tributyl[(1E)-2-(trimethylsilyl)ethenyl]stannane () - Silyl-substituted ethenyl group.
- Bu₃Sn–CH=CH–SiMe₃
- Pd-catalyzed couplings to access silyl-functionalized alkenes.
- β-Silylvinyllithium precursor.
- Silyl group stabilizes adjacent negative charge.
- High thermal stability.
- Silyl protons at δ 0.10–0.20 ppm.
- Vinyl protons at δ 6.00–6.30 ppm .

Key Differentiators

  • Steric Effects : The THP group in the target compound imposes greater steric hindrance than MOM or silyl groups, affecting coupling efficiency.
  • Electronic Effects : Fluorine substituents () increase electrophilicity, while silyl groups () enhance nucleophilicity.
  • Deprotection Strategies : THP requires mild acid (e.g., HCl/MeOH), whereas MOM demands stronger acids (e.g., TFA) .

Biological Activity

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is an organotin compound that has garnered attention for its biological activity and potential toxicity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- is characterized by a tributyl group attached to a vinyl ether functional group. The presence of the tetrahydro-2H-pyran-2-yl moiety enhances its reactivity, making it suitable for various chemical transformations. Organotin compounds are known for their versatility in organic synthesis and industrial applications, but they also raise concerns regarding their environmental impact and toxicity.

Biological Activity

Mechanisms of Action:
Organotin compounds, including tributyl stannanes, exhibit a range of biological activities:

  • Endocrine Disruption: Organotins can interfere with hormonal systems, leading to reproductive health issues in various organisms. They have been shown to mimic or inhibit hormone activity, potentially causing developmental and reproductive abnormalities.
  • Cellular Toxicity: Research indicates that tributyl stannanes can induce apoptosis in certain cell lines. This effect may be mediated through interactions with cellular membranes and disruption of lipid bilayer integrity, affecting cell viability.
  • Enzyme Interaction: These compounds may inhibit enzyme activity through covalent modifications or competitive inhibition. Such interactions can disrupt metabolic pathways in cells.

1. Apoptosis Induction in Cell Lines

A study explored the effects of various organotin compounds on human cell lines. The results demonstrated that certain tributyl stannanes could induce apoptosis via mitochondrial pathways. This finding underscores the need for careful evaluation of organotin compounds in clinical contexts.

2. Endocrine Disruption in Aquatic Species

Research involving aquatic organisms revealed that exposure to tributyl stannanes led to significant endocrine disruption. Affected species exhibited altered reproductive behaviors and decreased fertility rates, highlighting the environmental risks associated with these compounds.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
TributylstannaneSimple organotinCommonly used as a reducing agent
PhenyltributylstannaneOrganotin with phenyl groupSimilar reactivity but different substituent effects
Tributyl(1-fluorovinyl)stannaneVinyl-containing organotinUsed in carbonylative coupling reactions
Tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-Functionalized organotinEnhanced reactivity due to tetrahydro-2H-pyran moiety

The unique functionalization of tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]- imparts distinct reactivity profiles compared to other organotin compounds, making it particularly valuable for applications requiring selective reactivity or enhanced solubility characteristics.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsCatalystSolventYield
StannylationHexabutyldistannanePdCl₂(PPh₃)₂THF76%
LactonizationCation-exchange resinMeOH72%

Advanced: How can regioselectivity in Stille couplings involving this stannane be controlled?

Answer:
Regioselectivity depends on steric and electronic factors of the coupling partners. For example:

  • Electrophile design : Use aryl/heteroaryl iodides (e.g., 4-fluoroiodobenzene) to direct coupling at the α-position of the stannane .
  • Catalyst tuning : Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ ligands enhances selectivity for bulky substrates.
  • Temperature : Reactions at 60–80°C minimize side reactions while maintaining efficiency .

Critical Note : Monitor reaction progress via TLC or GC-MS to detect intermediates (e.g., γ-lactone byproducts) that may divert the pathway .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the tetrahydro-2H-pyran moiety (δ ~3.5–4.5 ppm for oxymethylene protons) and tributylstannane signals (δ ~0.8–1.6 ppm for butyl groups) .
  • IR Spectroscopy : Identify C-O (1100 cm⁻¹) and Sn-C (500–600 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺ adducts) .

Advanced: How can contradictions in reported yields for Stille reactions be resolved?

Answer:
Discrepancies often arise from:

  • Catalyst purity : Use freshly distilled Pd complexes to avoid deactivation.
  • Substrate ratios : Optimize stannane:electrophile ratios (1:1.2 recommended) to prevent stannane dimerization .
  • Oxygen sensitivity : Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) improves reproducibility .

Q. Table 2: Troubleshooting Yield Variations

IssueSolution
Low conversionIncrease Pd loading (2–5 mol%)
Byproduct formationAdd stoichiometric CuI as co-catalyst
Incomplete stannylationExtend reaction time to 24–48 hours

Advanced: What computational or experimental methods elucidate the role of the tetrahydro-2H-pyran group in reactivity?

Answer:

  • DFT Studies : Model steric effects of the pyran ring on transition states in Stille couplings. For example, calculate bond angles between the stannane and Pd center .
  • Competitive Experiments : Compare coupling rates of the target stannane with analogs lacking the pyran group (e.g., allyltributylstannane) to isolate electronic contributions .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., γ-lactones) to confirm stereoelectronic effects .

Basic: What safety protocols are critical when handling this stannane?

Answer:

  • Toxicity : Tributyltin compounds are neurotoxic; use glove boxes or fume hoods with HEPA filters.
  • Waste disposal : Quench residual stannane with KF solution to precipitate SnF₂, followed by incineration .

Advanced: How can substituent effects on the pyran ring be systematically studied to enhance coupling efficiency?

Answer:

  • Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups at the pyran 4-position.
  • Kinetic Analysis : Use stopped-flow NMR to measure rate constants (k) for each derivative.
  • Data Correlation : Plot Hammett σ values against log(k) to quantify electronic effects .

Q. Table 3: Substituent Impact on Coupling Rates

Substituentσ Valuelog(k)
-H0.00-2.1
-OMe-0.27-1.8
-NO₂+0.78-3.5

Basic: How is the stability of this stannane assessed under storage conditions?

Answer:

  • Long-term stability : Store under argon at -20°C. Monitor decomposition via ¹H NMR every 3 months; detect Bu₃Sn-SnBu₃ dimer peaks (δ ~1.3 ppm) .
  • Short-term stability : Conduct TLC checks after 24-hour exposure to ambient light/air to assess oxidation.

Advanced: What strategies improve atom economy in large-scale syntheses of this stannane?

Answer:

  • Catalyst recycling : Immobilize Pd on mesoporous silica (e.g., SBA-15) for reuse over 5 cycles .
  • Solvent-free conditions : Explore mechanochemical synthesis using ball milling to reduce THF waste .

Advanced: How can contradictions between computational predictions and experimental outcomes be reconciled?

Answer:

  • Multiscale Modeling : Combine DFT (electronic effects) and MD simulations (solvent dynamics) to refine transition-state models.
  • Experimental Validation : Synthesize computationally proposed intermediates (e.g., Pd-π-allyl complexes) and characterize via EXAFS .

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